3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile
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Overview
Description
3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.30 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a dioxidothietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile involves multiple steps, starting with the preparation of the dioxidothietane ring. The dioxidothietane ring is typically synthesized through the oxidation of a thietane derivative. This intermediate is then reacted with an appropriate amine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile can undergo various chemical reactions, including:
Oxidation: The dioxidothietane ring can be further oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxidothietane ring may yield sulfoxides or sulfones, while reduction of the nitrile group will produce primary amines .
Scientific Research Applications
3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile involves its interaction with specific molecular targets. The dioxidothietane ring is known to interact with nucleophiles, while the nitrile group can form hydrogen bonds with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanenitrile
- 3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)pentanenitrile
Uniqueness
3-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)butanenitrile is unique due to its specific combination of a dioxidothietane ring and a butanenitrile group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized research applications .
Properties
IUPAC Name |
3-[2-(1,1-dioxothietan-3-yl)ethylamino]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2-4-10)11-5-3-9-6-14(12,13)7-9/h8-9,11H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPBVUIOWUZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NCCC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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